molecular formula C6H4N2O B022336 4-Cyanopyridine N-oxide CAS No. 14906-59-3

4-Cyanopyridine N-oxide

Cat. No. B022336
CAS RN: 14906-59-3
M. Wt: 120.11 g/mol
InChI Key: QNCSFBSIWVBTHE-UHFFFAOYSA-N
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Description

4-Cyanopyridine N-oxide is a heterocyclic compound . It is an organic chemical substance with the molecular formula C6H4N2O . It is used as an intermediate in the preparation of Topiramate .


Synthesis Analysis

The synthesis of 4-Cyanopyridine N-oxide has been studied with metal ions . It has also been used as a ligand to obtain metal-organic coordination polymers . Furthermore, it has been found to exhibit luminescent properties when complexed with lanthanides .


Molecular Structure Analysis

In the molecular structure of 4-Cyanopyridine N-oxide, the 4-cyano substituent almost lies in the mean plane of the pyridine ring . The crystal structure features weak C—H⋯O and C—H⋯N interactions, which lead to the formation of chains that intersect each other parallel to (001) .


Chemical Reactions Analysis

4-Cyanopyridine N-oxide has been used in the study of various chemical reactions. For instance, it has been used as a spectroscopic probe for Cytochrome P450 BM3 . It has also been involved in the nitration of pyridine compounds by N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Cyanopyridine N-oxide have been studied using various techniques such as sum frequency generation (SFG), voltammetry, and ab initio calculations .

Safety and Hazards

4-Cyanopyridine N-oxide is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be kept away from open flames, hot surfaces, and sources of ignition. It should be stored in a dry, cool, and well-ventilated place .

Mechanism of Action

Target of Action

4-Cyanopyridine N-oxide, also known as Isonicotinonitrile 1-oxide, is a heterocyclic compound It’s known to be used as a ligand for other metals or compounds for the formation of new dimeric complexes .

Mode of Action

It’s known to act as a monodentate ligand in transition metal complexes via the pyridine nitrogen atom, or as a bidentate ligand via both nitrogen atoms, resulting in a linear bridge between two metal atoms . This suggests that the compound may interact with its targets to form complex structures, potentially altering their function.

Biochemical Pathways

It’s known to be an intermediate in the synthesis of other compounds . This suggests that it may play a role in various biochemical reactions, potentially influencing multiple pathways.

Pharmacokinetics

It’s soluble in 1 m nh4oh, suggesting it may have good bioavailability .

Action Environment

The action of 4-Cyanopyridine N-oxide may be influenced by various environmental factors. For instance, it’s known to be hygroscopic , suggesting that moisture in the environment could affect its stability and efficacy. Additionally, it’s recommended to store the compound under inert gas and in a cool, dark place , indicating that exposure to oxygen and light may impact its stability.

properties

IUPAC Name

1-oxidopyridin-1-ium-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c7-5-6-1-3-8(9)4-2-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCSFBSIWVBTHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC=C1C#N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanopyridine N-oxide

CAS RN

14906-59-3
Record name 4-Pyridinecarbonitrile, 1-oxide
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Record name 4-Cyanopyridine N-oxide
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Record name 4-Pyridinecarbonitrile, 1-oxide
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Record name Isonicotinonitrile 1-oxide
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Synthesis routes and methods I

Procedure details

4-cyanopyridine was reacted with 1 equivalent of HOF.MeCN to yield 59% of 4-cyanopyridine-N-oxide.
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Synthesis routes and methods II

Procedure details

This example illustrates the use of catalytic activity of the product obtained in Example 1. A typical oxidation of substituted pyridine to substituted pyridine N-oxide was carried out as follows. 0.5 g. of the material obtained according to example 1, (x=0.064) were added to a mixture containing 10.0 g 4-Cyano pyridine and 40 ml methanol under stirring. The temperature of this reaction mixture was kept at 60° C. and then 19.8 g. of H2O2 (30%) were added drop wise to the reaction mixture under stirring. The progress of the reaction followed by Thin Layer Chromatography. Then this reaction was carried out for 24 hours. Once the reaction was complete the catalyst was removed by filtration and the solvent was distilled off under vacuum. The isolated product by this procedure contained, exclusively the corresponding N-oxide is observed from the 1HNMR and mass spectra. 4-Cyanopyridne gave 9.6 g of coresponding 4-Cyanopyridine N-oxide without any trace of byproduct.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and spectroscopic data for 4-cyanopyridine N-oxide?

A1: 4-Cyanopyridine N-oxide has the molecular formula C6H4N2O and a molecular weight of 120.11 g/mol []. The crystal structure of 4-cyanopyridine N-oxide was determined by X-ray diffraction, revealing that the 4-cyano substituent almost lies in the mean plane of the pyridine ring []. You can find more detailed spectroscopic data, including IR and NMR, in various research articles dedicated to this compound and its complexes.

Q2: How does 4-cyanopyridine N-oxide coordinate to metal ions?

A2: 4-Cyanopyridine N-oxide can act as a ligand, coordinating to metal ions in different ways. It can coordinate through the oxygen atom of the N-oxide group, as seen in complexes with lanthanide trifluoroacetates [] and manganese(II) hexafluoroacetylacetonate []. Alternatively, it can coordinate through the nitrogen atom of the cyano group, as observed in complexes with cobalt(III) [, ].

Q3: Can you provide examples of metal complexes containing 4-cyanopyridine N-oxide and their potential applications?

A3: 4-Cyanopyridine N-oxide forms complexes with various metals, including:

  • Lanthanide Trifluoroacetates: These complexes exhibit lanthanide-centered luminescence upon UV excitation, with potential applications as solid-state light emitters [].
  • Manganese(II) Complexes: One-dimensional polymeric structures have been synthesized, where manganese ions are bridged by dicyanamide ligands. These materials exhibit weak antiferromagnetic interactions [].
  • Dimeric Lanthanide Hexafluoroacetylacetonate Adducts: These complexes exhibit metal-centered luminescence and have potential in fabricating emitting layers for light-emitting diodes [].

Q4: What is the role of 4-cyanopyridine N-oxide in the synthesis of tetrazoles?

A4: 4-Cyanopyridine N-oxide serves as a precursor in the synthesis of 5-(4-pyridyl N-oxide)tetrazole (4-HPTZ) through a [2+3] cycloaddition reaction with sodium azide (NaN3) []. Cadmium chloride (CdCl2) can be used as a catalyst in this reaction, forming an intermediate complex, [Cd(4-PTZ)2(H2O)4], which further dissociates to release the desired tetrazole product [].

Q5: Has 4-cyanopyridine N-oxide been investigated for catalytic activity?

A5: While not a catalyst itself, 4-cyanopyridine N-oxide plays a crucial role in understanding catalytic processes. It acts as a hole scavenger in photoelectrochemical water oxidation studies using WO3 photoanodes []. By suppressing oxygen formation, it helps researchers understand the competition between water and anion oxidation at the electrode surface.

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